molecular formula C11H18N4O B15048186 1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

Cat. No.: B15048186
M. Wt: 222.29 g/mol
InChI Key: VJJIWKJFMNUUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a complex organic compound that features a pyrazole ring substituted with a methyl group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a strong base such as sodium hydride.

    Attachment of Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction where the pyrazole derivative reacts with 3-methylpiperidine-1-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole or piperidine moieties.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazole-4-carboxylic acid: A closely related compound with a carboxylic acid group instead of an amine.

    3-methylpiperidine derivatives: Compounds with similar piperidine moieties but different substituents on the pyrazole ring.

Uniqueness

1-methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a piperidine moiety makes it a versatile compound for various applications.

Biological Activity

1-Methyl-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an inhibitor of glycine transporters. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a methyl group at position one and a carbonyl group linked to a 3-methylpiperidine moiety at position five. Its molecular formula is C11H18N4OC_{11}H_{18}N_{4}O with a molecular weight of 222.29 g/mol.

PropertyValue
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
StructurePyrazole with piperidine moiety

This compound primarily acts as a glycine transporter 1 (GlyT1) inhibitor . This inhibition is crucial for modulating glycine levels in the central nervous system, which has implications for treating various neurological disorders such as schizophrenia and depression . The piperidine moiety enhances binding affinity and selectivity towards glycine transporters, making the compound a promising candidate for drug development.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Case Studies and Research Findings

Case Study 1: GlyT1 Inhibition
A study demonstrated that this compound significantly inhibited GlyT1 activity in vitro. The compound showed an IC50 value indicating potent inhibition compared to other known GlyT1 inhibitors.

Case Study 2: Antitumor Efficacy
In vitro assays using breast cancer cell lines MCF-7 and MDA-MB-231 revealed that certain pyrazole derivatives exhibited cytotoxic effects, with combinations of these compounds and doxorubicin showing synergistic effects. While the specific involvement of our compound requires further investigation, it highlights the potential for pyrazole derivatives in cancer therapy .

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionUnique Aspects
This compoundGlyT1 InhibitorEnhanced binding due to piperidine moiety
1-Ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-aminePotentially different pharmacokineticsEthyl substitution may alter activity
3-(1-Ethyl-1H-pyrazol-4-yl)phenyl[(2S)-piperidine-2-yl]methylEnhanced activity against specific targetsIncorporation of phenyl group

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

(4-amino-2-methylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C11H18N4O/c1-8-4-3-5-15(7-8)11(16)10-9(12)6-13-14(10)2/h6,8H,3-5,7,12H2,1-2H3

InChI Key

VJJIWKJFMNUUAX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C=NN2C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.